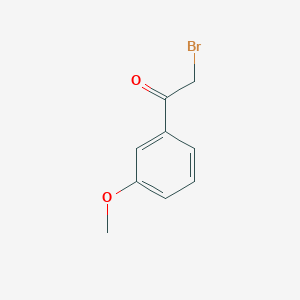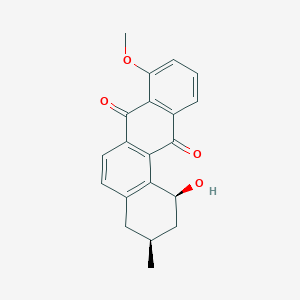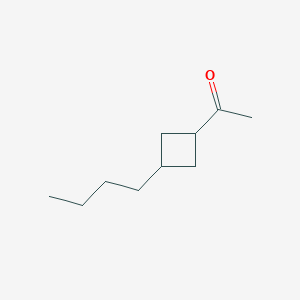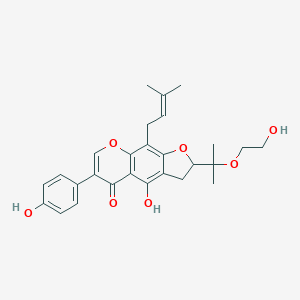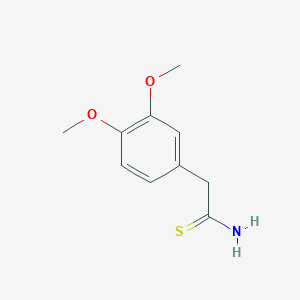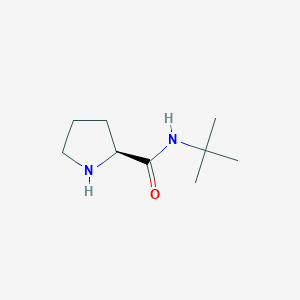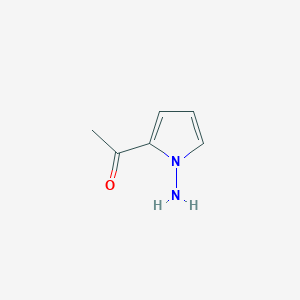
1-(1-Amino-1H-pyrrol-2-yl)ethanone
Vue d'ensemble
Description
1-(1-Amino-1H-pyrrol-2-yl)ethanone, also known as APE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a pyrrole derivative that has both amine and ketone functional groups.
Applications De Recherche Scientifique
1-(1-Amino-1H-pyrrol-2-yl)ethanone has been found to have several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of novel drugs. 1-(1-Amino-1H-pyrrol-2-yl)ethanone has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, which make it a potential candidate for the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-(1-Amino-1H-pyrrol-2-yl)ethanone is not fully understood. However, it is believed that the compound acts by modulating the activity of certain receptors in the brain and peripheral tissues. 1-(1-Amino-1H-pyrrol-2-yl)ethanone has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. It has also been reported to inhibit the activity of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(1-Amino-1H-pyrrol-2-yl)ethanone has several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. 1-(1-Amino-1H-pyrrol-2-yl)ethanone has also been reported to exhibit anticonvulsant activity, suggesting its potential use in the treatment of epilepsy. Additionally, it has been shown to have anxiolytic activity, which makes it a potential candidate for the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1-Amino-1H-pyrrol-2-yl)ethanone in lab experiments include its relatively simple synthesis method, its low cost, and its potential applications in various fields. However, there are also some limitations associated with the use of 1-(1-Amino-1H-pyrrol-2-yl)ethanone. For example, the compound is relatively unstable and can decompose under certain conditions. Additionally, its solubility in water is limited, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(1-Amino-1H-pyrrol-2-yl)ethanone. One potential direction is the development of new drugs based on the structure of 1-(1-Amino-1H-pyrrol-2-yl)ethanone. Another direction is the exploration of its potential applications in other fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Amino-1H-pyrrol-2-yl)ethanone and its potential side effects.
Propriétés
Numéro CAS |
158883-64-8 |
|---|---|
Nom du produit |
1-(1-Amino-1H-pyrrol-2-yl)ethanone |
Formule moléculaire |
C6H8N2O |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
1-(1-aminopyrrol-2-yl)ethanone |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-2-4-8(6)7/h2-4H,7H2,1H3 |
Clé InChI |
MGEJYYWLTJVEJS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CN1N |
SMILES canonique |
CC(=O)C1=CC=CN1N |
Synonymes |
Ethanone, 1-(1-amino-1H-pyrrol-2-yl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


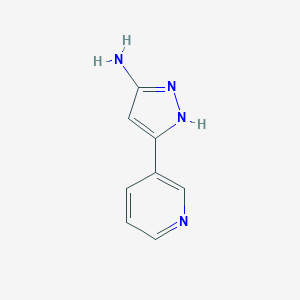
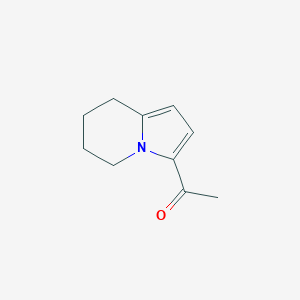
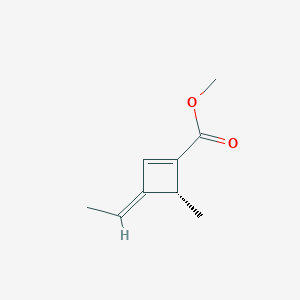
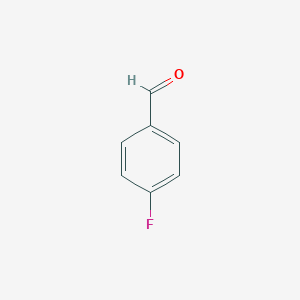
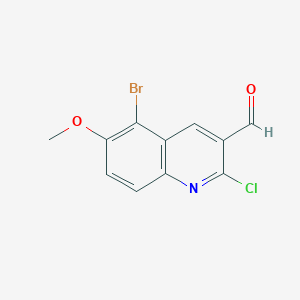
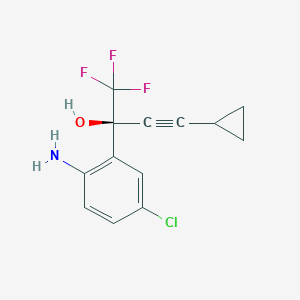
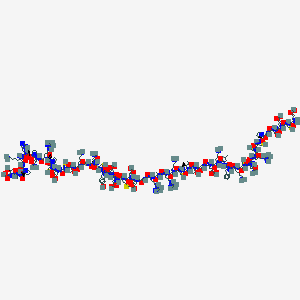
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B137905.png)
